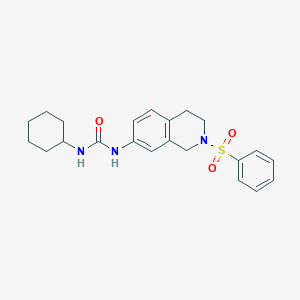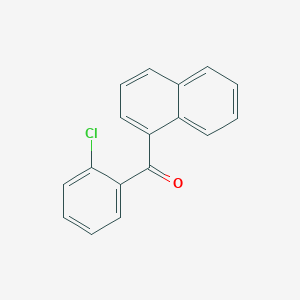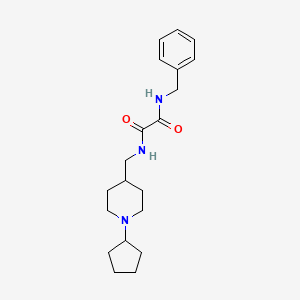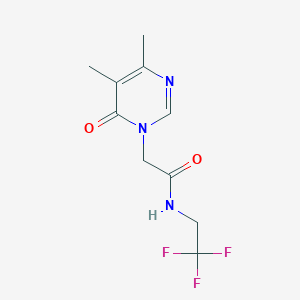
N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.592. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Methodological Innovation
Quinazoline derivatives, including those with complex substitutions like the subject compound, often serve as key intermediates or final products in the synthesis of pharmacologically active molecules. Research on similar compounds has led to the development of innovative synthetic routes and methodologies, enhancing the efficiency and selectivity of chemical reactions. For example, studies on quinazoline synthesis have explored Pummerer-type cyclization and the effects of Lewis acids on cyclization efficiency, offering insights into more versatile and effective synthetic strategies (Saitoh et al., 2001).
Biological Activity and Mechanistic Studies
Compounds with the quinazoline core are extensively studied for their biological activities, including their potential as inhibitors for various enzymes or receptors. Although the direct biological activity of the specific compound is not provided in the searched literature, related research indicates that quinazoline derivatives have been evaluated for their inhibitory effects on enzymes like dihydrofolate reductase, with implications for treating diseases caused by pathogens such as Pneumocystis carinii and Toxoplasma gondii (Gangjee et al., 2008). This suggests potential research applications in exploring antimicrobial or anticancer properties.
Drug Discovery and Pharmacological Research
While excluding direct information related to drug use and dosage, it's pertinent to note that structural analogs of the subject compound can play a significant role in the discovery and development of new therapeutic agents. Their study not only aids in identifying novel drug candidates but also in understanding the structure-activity relationships critical for medicinal chemistry. Research into similar compounds has identified potent inhibitors with selectivity towards specific biological targets, offering a foundation for the development of new drugs with improved efficacy and reduced toxicity (Kasai et al., 2012).
properties
CAS RN |
1189449-13-5 |
|---|---|
Product Name |
N-cyclopropyl-4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
Molecular Formula |
C30H30N4O6 |
Molecular Weight |
542.592 |
IUPAC Name |
N-cyclopropyl-4-[[6,7-dimethoxy-1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C30H30N4O6/c1-18-4-10-21(11-5-18)31-27(35)17-33-24-15-26(40-3)25(39-2)14-23(24)29(37)34(30(33)38)16-19-6-8-20(9-7-19)28(36)32-22-12-13-22/h4-11,14-15,22H,12-13,16-17H2,1-3H3,(H,31,35)(H,32,36) |
InChI Key |
WYBJVFXKOOWLPA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CC5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Cyclopropyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2538880.png)
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2538882.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538883.png)
![N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538885.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)
![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2538893.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)
![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)


![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)